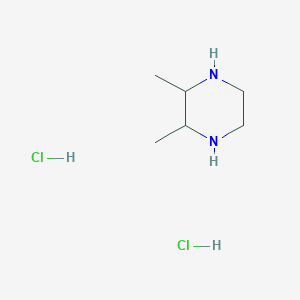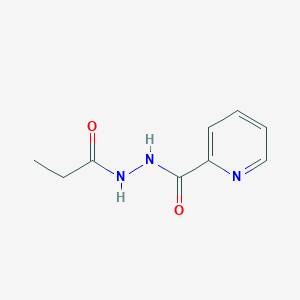![molecular formula C20H23FN2O B12452069 3-[(2-fluoro-4-methylphenyl)amino]-2-(3-methylbutyl)-2,3-dihydro-1H-isoindol-1-one](/img/structure/B12452069.png)
3-[(2-fluoro-4-methylphenyl)amino]-2-(3-methylbutyl)-2,3-dihydro-1H-isoindol-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(2-fluoro-4-methylphenyl)amino]-2-(3-methylbutyl)-2,3-dihydro-1H-isoindol-1-one is an organic compound with a complex structure It features a fluoro-substituted phenyl ring, an amino group, and an isoindoline core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-fluoro-4-methylphenyl)amino]-2-(3-methylbutyl)-2,3-dihydro-1H-isoindol-1-one typically involves multiple steps. One common route includes the following steps:
Formation of the Isoindoline Core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the Fluoro-Substituted Phenyl Group: This step often involves a nucleophilic aromatic substitution reaction.
Attachment of the Amino Group: This can be done through an amination reaction using appropriate reagents and conditions.
Addition of the 3-Methylbutyl Group: This step may involve an alkylation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and other advanced techniques to improve efficiency.
化学反应分析
Types of Reactions
3-[(2-fluoro-4-methylphenyl)amino]-2-(3-methylbutyl)-2,3-dihydro-1H-isoindol-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove certain functional groups or reduce the oxidation state of the compound.
Substitution: This includes nucleophilic and electrophilic substitution reactions, which can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol or amine.
科学研究应用
3-[(2-fluoro-4-methylphenyl)amino]-2-(3-methylbutyl)-2,3-dihydro-1H-isoindol-1-one has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its potential biological activity makes it a candidate for drug development and other biomedical applications.
Medicine: It may have therapeutic potential for treating various diseases, although further research is needed.
Industry: It could be used in the development of new materials with unique properties.
作用机制
The mechanism by which 3-[(2-fluoro-4-methylphenyl)amino]-2-(3-methylbutyl)-2,3-dihydro-1H-isoindol-1-one exerts its effects depends on its specific application. In a biological context, it may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The exact pathways involved would require detailed study using techniques like molecular docking and biochemical assays.
相似化合物的比较
Similar Compounds
- 3-[(2-chloro-4-methylphenyl)amino]-2-(3-methylbutyl)-2,3-dihydro-1H-isoindol-1-one
- 3-[(2-bromo-4-methylphenyl)amino]-2-(3-methylbutyl)-2,3-dihydro-1H-isoindol-1-one
- 3-[(2-iodo-4-methylphenyl)amino]-2-(3-methylbutyl)-2,3-dihydro-1H-isoindol-1-one
Uniqueness
The presence of the fluoro group in 3-[(2-fluoro-4-methylphenyl)amino]-2-(3-methylbutyl)-2,3-dihydro-1H-isoindol-1-one can significantly influence its chemical properties, such as its reactivity and stability. Fluorine atoms can enhance the compound’s ability to interact with biological targets, potentially making it more effective in certain applications compared to its chloro, bromo, or iodo analogs.
属性
分子式 |
C20H23FN2O |
|---|---|
分子量 |
326.4 g/mol |
IUPAC 名称 |
3-(2-fluoro-4-methylanilino)-2-(3-methylbutyl)-3H-isoindol-1-one |
InChI |
InChI=1S/C20H23FN2O/c1-13(2)10-11-23-19(15-6-4-5-7-16(15)20(23)24)22-18-9-8-14(3)12-17(18)21/h4-9,12-13,19,22H,10-11H2,1-3H3 |
InChI 键 |
WDIZAEOUZIYRPA-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)NC2C3=CC=CC=C3C(=O)N2CCC(C)C)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1R,2S)-2-{[2-(phenoxyacetyl)hydrazinyl]carbonyl}cyclohexanecarboxylic acid](/img/structure/B12451994.png)

![4,4'-{benzene-1,4-diylbis[(E)methylylidenenitrilo]}dibenzamide](/img/structure/B12452005.png)


![(2E)-3-{[2-(Phenylcarbamoyl)phenyl]carbamoyl}prop-2-enoic acid](/img/structure/B12452018.png)
![1-[4-(4-{[(E)-(2-hydroxy-3-methoxy-5-nitrophenyl)methylidene]amino}phenyl)piperazin-1-yl]ethanone](/img/structure/B12452024.png)
![N'-{[4-(dimethylamino)phenyl]carbonyl}-3,4,5-trimethoxybenzohydrazide](/img/structure/B12452029.png)

![2-(2,6-dimethylphenoxy)-N'-[(3Z)-1-(naphthalen-1-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B12452039.png)
![4-({[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazinan-6-yl]carbonyl}amino)benzoic acid](/img/structure/B12452048.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B12452055.png)
![4-(3-{[(3-Methylphenoxy)acetyl]amino}phenoxy)benzene-1,2-dicarboxylic acid](/img/structure/B12452058.png)

